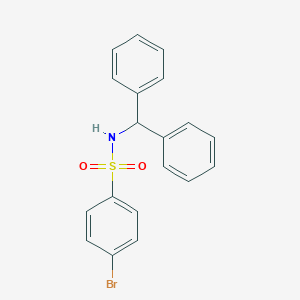

N-benzhydryl-4-bromobenzenesulfonamide

Description

N-Benzhydryl-4-bromobenzenesulfonamide is a sulfonamide derivative characterized by a benzhydryl group (diphenylmethyl) attached to the nitrogen atom of the sulfonamide moiety and a bromine substituent at the para position of the benzene ring. Sulfonamides are widely studied for their antimicrobial, antitumor, and enzyme-inhibitory activities, with substituents significantly influencing their physicochemical and biological behaviors .

Properties

Molecular Formula |

C19H16BrNO2S |

|---|---|

Molecular Weight |

402.3 g/mol |

IUPAC Name |

N-benzhydryl-4-bromobenzenesulfonamide |

InChI |

InChI=1S/C19H16BrNO2S/c20-17-11-13-18(14-12-17)24(22,23)21-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19,21H |

InChI Key |

GVWITSQPJIXWMJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamides

Substituent Effects on Physicochemical Properties

The benzhydryl group introduces steric bulk and lipophilicity, distinguishing N-benzhydryl-4-bromobenzenesulfonamide from simpler derivatives. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

Spectroscopic and Analytical Data

Preparation Methods

Reaction Mechanism and Catalytic Role of DDQ

DDQ facilitates the dehydrogenative coupling by abstracting hydrogen atoms from the diphenylmethane substrate, generating a benzhydryl radical intermediate. This radical subsequently reacts with the sulfonamide’s nitrogen atom, forming the desired C–N bond. The use of DDQ avoids transition metals, simplifying purification and reducing environmental toxicity.

Standard Synthetic Procedure

Reagents and Conditions

-

Diphenylmethane : 0.5 mmol

-

4-Bromobenzenesulfonamide : 1.0 mmol

-

DDQ : 0.6 mmol

-

Solvent : 1,2-Dichloroethane (DCE, 4 mL)

-

Additive : 3 Å molecular sieves (200 mg)

-

Temperature : 100°C

-

Time : 24 hours

Steps

-

A Schlenk tube is charged with diphenylmethane, 4-bromobenzenesulfonamide, DDQ, and molecular sieves.

-

The system is purged with nitrogen, and DCE is added via syringe.

-

The mixture is heated at 100°C for 24 hours, cooled, and filtered.

-

The crude product is purified via silica gel chromatography (petroleum ether/ethyl acetate), yielding this compound in 86% yield.

Table 1: Reaction Parameters and Outcomes

| Parameter | Detail |

|---|---|

| Solvent | 1,2-Dichloroethane |

| Oxidant | DDQ (0.6 mmol) |

| Temperature | 100°C |

| Time | 24 hours |

| Yield | 86% |

| Purity (HPLC) | >95% |

Critical Analysis of Reaction Optimization

Role of Molecular Sieves and Inert Atmosphere

The inclusion of 3 Å molecular sieves ensures the removal of trace moisture, preventing hydrolysis of DDQ or the sulfonamide. The inert nitrogen atmosphere further stabilizes reactive intermediates, minimizing side reactions such as oxidation or dimerization.

Solvent Selection

1,2-Dichloroethane (DCE) is preferred due to its high boiling point (83.5°C) and compatibility with DDQ. Polar aprotic solvents like DCE enhance the solubility of aromatic substrates while stabilizing ionic intermediates during the radical coupling process.

Stoichiometric Considerations

A 1:2 molar ratio of diphenylmethane to 4-bromobenzenesulfonamide ensures excess sulfonamide, driving the reaction to completion. DDQ is used in slight excess (1.2 equiv) to account for its dual role as an oxidant and hydrogen acceptor.

Scalability and Industrial Feasibility

The DDQ method’s scalability is hindered by the oxidant’s cost and the need for prolonged reaction times. However, the absence of transition metals simplifies waste management, making it environmentally favorable for small-scale pharmaceutical applications .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-benzhydryl-4-bromobenzenesulfonamide?

Methodological Answer: The synthesis typically involves sulfonylation of benzhydrylamine derivatives with 4-bromobenzenesulfonyl chloride. Key steps include:

- Acylation : React benzhydrylamine with 4-bromobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >85% purity. Crystallization from ethanol improves purity to >98% .

- Critical Parameters : Moisture exclusion (to prevent hydrolysis of sulfonyl chloride) and stoichiometric control (1:1.2 molar ratio of amine to sulfonyl chloride) are essential .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

- X-ray Crystallography : Resolves bond lengths (e.g., S–N: 1.63 Å) and dihedral angles (e.g., 85.2° between benzene rings) .

- NMR : H NMR confirms substitution patterns (e.g., benzhydryl protons at δ 5.1 ppm; aromatic protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 458.02) .

Q. How does solubility in polar vs. nonpolar solvents influence purification strategies?

Methodological Answer:

- Solubility Profile : Limited solubility in water (<0.1 mg/mL) but high in DCM or THF.

- Purification : Use solvent-antisolvent pairs (e.g., dissolve in THF, precipitate with hexane) for recrystallization .

- Chromatography : Optimize mobile phase polarity (e.g., 30% ethyl acetate in hexane) to resolve sulfonamide byproducts .

Q. What preliminary biological screening models are suitable for this compound?

Methodological Answer:

- Antimicrobial Assays : Test against S. aureus (MIC via broth dilution) due to sulfonamide’s known bacteriostatic activity .

- Enzyme Inhibition : Screen against carbonic anhydrase isoforms (spectrophotometric CO hydration assay) .

Advanced Research Questions

Q. How can crystallographic data discrepancies in ring puckering or torsion angles be resolved?

Methodological Answer:

- Puckering Analysis : Use Cremer-Pople coordinates to quantify nonplanarity in benzhydryl groups. For example, calculate puckering amplitude (q) and phase angle (φ) from X-ray data .

- Validation : Compare experimental torsion angles (e.g., C–S–N–C: 178.3°) with DFT-optimized geometries (B3LYP/6-31G*) .

Q. What role does the bromine substituent play in directing electrophilic substitution reactions?

Methodological Answer:

Q. How to design structure-activity relationship (SAR) studies for antimicrobial activity?

Methodological Answer:

- Analog Synthesis : Vary benzhydryl substituents (e.g., electron-withdrawing groups) and test MIC against Gram-positive pathogens .

- Docking Studies : Model interactions with E. coli dihydropteroate synthase (PDB: 1AJ0) to correlate sulfonamide orientation with inhibitory potency .

Q. What computational methods predict stability under hydrolytic or oxidative conditions?

Methodological Answer:

- DFT Calculations : Simulate hydrolysis pathways (e.g., S–N bond cleavage) using Gaussian09 at M06-2X/6-311++G(d,p) level .

- Degradation Kinetics : Monitor pH-dependent stability via HPLC (e.g., t = 48 hrs at pH 7.4 vs. 12 hrs at pH 2.0) .

Q. How to address conflicting data in thermal stability analyses (DSC vs. TGA)?

Methodological Answer:

- DSC-TGA Synergy : DSC detects melting points (~215°C), while TGA reveals decomposition onset (~250°C). Discrepancies arise from sample size (5 mg for DSC vs. 10 mg for TGA) .

- Kinetic Analysis : Apply Flynn-Wall-Ozawa method to estimate activation energy (E ≈ 120 kJ/mol) from non-isothermal TGA data .

Q. Can chirality in benzhydryl groups lead to enantioselective biological activity?

Methodological Answer:

- Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/i-PrOH 90:10) .

- Activity Testing : Compare IC of (R)- and (S)-enantiomers against carbonic anhydrase IX (hypoxia-inducible isoform) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.